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Compound of Interest

Compound Name: N-2-Hydroxyethyl-val-leu-anilide

Cat. No.: B065060 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

for researchers working with N-2-Hydroxyethyl-val-leu-anilide, a synthetic dipeptide

derivative investigated for its potential therapeutic properties.

Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties, handling, and

modification of N-2-Hydroxyethyl-val-leu-anilide (VEL-H1).

Q1: What are the basic physical and chemical properties of N-2-Hydroxyethyl-val-leu-anilide
(VEL-H1)?

A1: N-2-Hydroxyethyl-val-leu-anilide is a dipeptide derivative with the molecular formula

C19H31N3O3 and a molecular weight of 349.475 g/mol .[1] It is sparingly soluble in water

(approximately 1 g/L at 25°C) and should be stored at controlled room temperature.[1] For

experimental use, it is often dissolved in organic solvents like DMSO.

Property Value Reference

CAS Number 194351-53-6 [1]

Molecular Formula C19H31N3O3 [1]

Molecular Weight 349.475 g/mol [1]

Aqueous Solubility ~1 g/L (25 °C) [1]
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Q2: My compound shows low biological activity in cell-based assays. What are the common

reasons?

A2: Low activity of VEL-H1 in cell-based assays is often attributed to two main factors:

Poor Cell Permeability: The peptide-like structure can limit its ability to cross the cell

membrane.

Metabolic Instability: The amide bonds are susceptible to cleavage by cellular proteases,

leading to rapid degradation.

Strategies to address these issues include chemical modifications to enhance stability and

permeability.

Q3: What general strategies can be used to modify VEL-H1 for better performance?

A3: Modifying peptide-based compounds is a common strategy in drug development to

improve pharmacokinetic and pharmacodynamic properties.[2][3] Key approaches include:

N-terminal Modification: Capping the N-terminus (e.g., with an acetyl group) can reduce

degradation by aminopeptidases.

C-terminal Modification: Altering the anilide group or converting it to a more stable functional

group can impact both stability and target binding.

Lipidation: Attaching lipidic chains (lipoamino acids) can improve membrane interaction and

cellular uptake.[3]

PEGylation: Conjugating polyethylene glycol (PEG) chains can enhance solubility and

increase circulation half-life.[4]

Part 2: Troubleshooting Guides
This section provides solutions to specific problems encountered during experimentation with

VEL-H1 and its analogs.

Issue 1: Low Potency in Kinase Inhibition Assays
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Q: My IC50 value for VEL-H1 against its target kinase is higher than expected. How can I

improve its inhibitory activity?

A: Improving potency often requires structural modifications to enhance binding affinity to the

target's active site. A common approach is to perform a structure-activity relationship (SAR)

study by synthesizing and testing a series of analogs.

Recommended Modifications & Rationale:

Anilide Ring Substitution: The anilide phenyl ring is a prime candidate for modification.

Adding electron-withdrawing or electron-donating groups can alter electrostatic interactions

with the kinase active site.

Valine/Leucine Side-Chain Modification: Replacing the natural amino acid side chains with

non-canonical or constrained analogs can probe new binding pockets and improve affinity.

Leucine- and valine-rich peptides have distinct interactions with biological targets.[5]

Example Data from a Hypothetical SAR Study:

The following table shows the results of modifying the anilide ring of VEL-H1.

Compound ID Modification (Anilide Ring) Kinase X IC50 (nM)

VEL-H1 Unsubstituted 1250

VEL-M1 4-Fluoro 780

VEL-M2 4-Chloro 650

VEL-M3 4-Methyl 1500

VEL-M4 3,4-Dichloro 420

Conclusion: Halogen substitution at the 4-position of the anilide ring appears to improve

potency, suggesting a favorable interaction in a hydrophobic pocket of the kinase active site.

Issue 2: Poor Solubility in Aqueous Buffers
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Q: I'm having trouble dissolving VEL-H1 in my aqueous assay buffer, leading to inconsistent

results. What can I do?

A: The limited aqueous solubility of VEL-H1 is a known issue.[1] While using a co-solvent like

DMSO is common, high concentrations can affect biological assays. The following workflow

can help identify a suitable analog with improved solubility.

Workflow for Improving Solubility:

Start: VEL-H1
(Solubility ~1 g/L)

Introduce Polar Group
to N-terminus Hydroxyethyl Moiety

Synthesize Analogs
(e.g., VEL-S1, VEL-S2)

Measure Aqueous Solubility
(Kinetic Solubility Assay)

Evaluate Impact on Potency
(Kinase Inhibition Assay)

Select Candidate with
Improved Solubility & Maintained Potency

Click to download full resolution via product page
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Caption: Workflow for solubility enhancement of VEL-H1.

Example Data from Solubility Enhancement Efforts:

Compound ID
Modification (at
Hydroxyethyl
group)

Aqueous Solubility
(µg/mL)

Kinase X IC50 (nM)

VEL-H1 -OH 1.2 1250

VEL-S1
-OCH2COOH

(Carboxymethyl)
15.5 1310

VEL-S2
-O-(CH2)2-SO3H

(Sulfonate)
45.2 1450

VEL-S3 -OCH3 (Methyl ether) 0.8 2100

Conclusion: Introducing acidic groups like carboxymethyl (VEL-S1) or sulfonate (VEL-S2)

significantly improves aqueous solubility with only a minor impact on potency. The methyl ether

modification (VEL-S3) decreased both solubility and potency.

Part 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to the evaluation and

modification of VEL-H1.

Protocol 1: Kinase Inhibition Assay (Luminescent ATP
Detection)
This protocol measures the ability of a compound to inhibit a target kinase by quantifying the

amount of ATP remaining in the reaction.

Materials:

Target Kinase (e.g., recombinant Kinase X)

Kinase Substrate (peptide or protein)
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Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

ATP solution

Test compounds (VEL-H1 and analogs) dissolved in DMSO

Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)

White, opaque 96-well plates

Procedure:

Prepare serial dilutions of the test compounds in DMSO. Further dilute into the assay buffer

to the desired final concentrations. Ensure the final DMSO concentration is ≤1%.

Add 5 µL of the diluted compound solution to the wells of a 96-well plate.

Add 10 µL of a solution containing the target kinase and its substrate to each well.

Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration

should be at or near the Km for the kinase.

Incubate the plate at room temperature for 60 minutes.

Stop the reaction and detect remaining ATP by adding 25 µL of the luminescent kinase assay

reagent to each well.

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

Measure luminescence using a plate reader.

Calculate percent inhibition relative to DMSO-only controls and determine IC50 values using

a suitable curve-fitting software.
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Plate Preparation

Reaction & Detection

Add Diluted Compound (5 µL)

Add Kinase/Substrate Mix (10 µL)

Initiate with ATP (10 µL)
Incubate 60 min

Add Luminescent Reagent (25 µL)
Incubate 10 min

Read Luminescence

Results

Calculate IC50

Click to download full resolution via product page

Caption: Experimental workflow for the kinase inhibition assay.

Protocol 2: Plasma Stability Assay
This protocol assesses the metabolic stability of VEL-H1 analogs in plasma.

Materials:
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Test compounds (VEL-H1 and analogs)

Control compound (known stable and unstable)

Human plasma (or other species), pre-warmed to 37°C

Acetonitrile (ACN) with an internal standard (e.g., warfarin) for protein precipitation

Phosphate buffer (pH 7.4)

LC-MS/MS system

Procedure:

Dilute the test compound stock solution (10 mM in DMSO) into ACN to an intermediate

concentration (e.g., 100 µM).

Add 5 µL of the intermediate solution to 495 µL of pre-warmed plasma to achieve a final

concentration of 1 µM. Vortex gently.

Immediately withdraw a 50 µL aliquot (this is the T=0 time point) and add it to 150 µL of cold

ACN with the internal standard to precipitate proteins.

Incubate the remaining plasma mixture in a water bath at 37°C.

Withdraw 50 µL aliquots at subsequent time points (e.g., 15, 30, 60, 120 minutes). Quench

each aliquot immediately in 150 µL of cold ACN with internal standard.

Vortex all quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes

to pellet the precipitated protein.

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Quantify the peak area of the parent compound relative to the internal standard at each time

point.

Calculate the percentage of compound remaining at each time point compared to T=0.

Determine the half-life (t½) by plotting the natural log of the percent remaining versus time.
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Caption: Logical flow of the plasma stability assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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